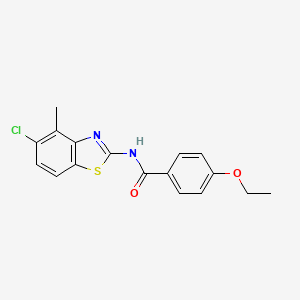

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S/c1-3-22-12-6-4-11(5-7-12)16(21)20-17-19-15-10(2)13(18)8-9-14(15)23-17/h4-9H,3H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDPMDQPXLUSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:

Formation of 5-chloro-4-methyl-1,3-benzothiazol-2-ylamine: This is achieved by reacting 5-chloro-4-methyl-2-aminobenzothiazole with an appropriate amine source under controlled conditions.

Esterification: The resulting amine is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at different positions on the benzothiazole ring can yield a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: A range of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research has shown that derivatives of this compound exhibit promising activity against various diseases, making it a candidate for drug development.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Core Structure

The table below compares key structural and physicochemical properties of the target compound with similar benzamide derivatives:

*Calculated based on molecular formula.

Key Observations :

- Core Heterocycle: The 1,3-benzothiazole core in the target compound provides greater aromaticity and electron delocalization compared to monocyclic thiazoles (e.g., ) or non-benzofused thiadiazoles (e.g., ). This may enhance binding to hydrophobic enzyme pockets.

- Chlorine at position 5 is conserved in multiple analogs (e.g., ), suggesting its role in electronic modulation or steric interactions. Methyl at position 4 (target) vs. dichloro in : Methyl reduces steric hindrance compared to bulkier halogens, possibly favoring metabolic stability.

Pharmacological Implications

- Enzyme Inhibition : Compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide inhibit PFOR, a key enzyme in anaerobic metabolism . The target’s benzothiazole core and ethoxy group may enhance binding affinity compared to simpler thiazoles.

- Antimicrobial Activity : Thiadiazole derivatives (e.g., ) exhibit antimicrobial properties, but the target’s benzothiazole scaffold may offer broader spectrum activity due to increased planarity and lipophilicity.

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound within the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with chlorine and methyl groups, linked to an ethoxybenzamide moiety. This unique structural configuration contributes to its biological properties.

This compound's biological activity can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth by disrupting cell wall synthesis and inhibiting essential bacterial enzymes.

- Anti-inflammatory Effects : It may reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages, suggesting a role in inflammatory conditions.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by affecting key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound against various cancer cell lines. For instance:

| Cell Line | Effect | Methodology |

|---|---|---|

| A431 | Inhibition of proliferation | MTT assay |

| A549 | Induction of apoptosis | Flow cytometry |

| RAW264.7 | Decrease in IL-6 and TNF-α levels | ELISA |

In one study, the compound demonstrated significant inhibition of cell migration in A431 and A549 cell lines, indicating its potential as an anti-metastatic agent .

Case Studies

- Anticancer Activity : In a study focused on novel benzothiazole derivatives, this compound was found to significantly inhibit the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549). The mechanism involved the downregulation of the AKT and ERK signaling pathways .

- Anti-inflammatory Properties : Another study assessed the compound's ability to modulate inflammatory responses. It effectively reduced levels of IL-6 and TNF-α in macrophage cultures, highlighting its potential for treating inflammatory diseases .

Comparative Analysis with Other Benzothiazole Derivatives

The biological activity of this compound can be compared with other benzothiazole derivatives:

| Compound | Activity | Target Cells |

|---|---|---|

| Compound B7 | Anticancer | A431, A549 |

| Compound 4i | Anticancer | HOP-92 |

| N-(5-chloro...) | Anti-inflammatory | RAW264.7 |

This comparison illustrates that while many benzothiazole derivatives exhibit similar activities, the specific substitutions on the benzothiazole ring influence their potency and selectivity.

Q & A

Q. How does this compound compare to analogs like N-(6-nitro-1,3-benzothiazol-2-yl) derivatives in target selectivity?

- Methodology : Competitive binding assays with radiolabeled ligands (e.g., [³H]-ATP for kinase targets) quantify selectivity ratios. For example, the nitro group in analogs increases affinity for tyrosine kinases but reduces solubility. Pharmacophore mapping highlights critical hydrogen-bond acceptors (e.g., benzothiazole S-atom) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.